

An In-depth Technical Guide to the Physical and Chemical Properties of Propynol

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Compound of Interest

Compound Name: Propynol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynol, systematically named prop-2-yn-1-ol and also known as propargyl alcohol, is the simplest stable alcohol containing a terminal alkyne functional group.[1] Its unique bifunctional nature, possessing both a reactive triple bond and a hydroxyl group, makes it a versatile and valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **propynol**, with a focus on its applications and the experimental methodologies used to characterize it, tailored for professionals in research and drug development.

Physical Properties

Propynol is a colorless to light straw-colored, volatile liquid with a characteristic geranium-like odor.[3][4] It is miscible with water and most polar organic solvents, including alcohols, ethers, and acetone, a property that enhances its utility as a solvent and reactant in various chemical processes.[1][5]

Table 1: Quantitative Physical Properties of Propynol

Property	Value	Units	Reference(s)
Molecular Formula	C ₃ H ₄ O	-	[1]
Molar Mass	56.064	g·mol ⁻¹	[1]
Melting Point	-51 to -48	°C	[1]
Boiling Point	114 to 115	°C	[1][6]
Density	0.9715 (20 °C)	g/cm ³	[1][7]
	0.963 (25 °C)	g/mL	[6][8]
Vapor Pressure	11.6 - 12	mmHg (20 °C)	[1][6][8]
Vapor Density	1.93	(Air = 1.0)	[8][9]
Flash Point	33 - 36	°C	[10][11][12]
Autoignition Temp.	365	°C	[13]
Refractive Index	1.4320	(n _{20/D})	[6][8]
Solubility in Water	Miscible	-	[1][5]
Explosive Limits	1.9 - 86.2	vol% in air	[11][13]

Chemical Properties and Reactivity

The chemical behavior of **propynol** is dominated by the interplay of its two functional groups: the terminal alkyne and the primary alcohol.

Acidity

The hydrogen atom of the terminal alkyne is notably acidic due to the sp hybridization of the carbon atom. This allows **propynol** to be deprotonated by suitable bases to form a propargylate anion, a potent nucleophile used in carbon-carbon bond formation.[5] The hydroxyl proton is also acidic, comparable to other small alcohols.

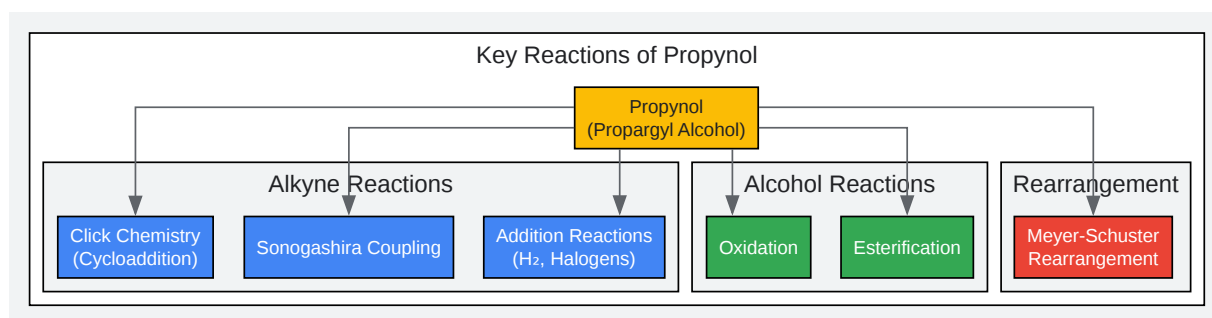
Table 2: Chemical Properties of Propynol

Property	Value	Conditions	Reference(s)
pKa (alkyne H)	13.6	at 25 °C	[1][6]
pKa (hydroxyl H)	~15	[5]	
Ionization Potential	10.51	eV	[4]

Key Reactions

Propynol undergoes a variety of reactions, making it a versatile intermediate in organic synthesis.

- **Reactions of the Alkyne Group:** The triple bond can participate in addition reactions (e.g., hydrogenation, halogenation), cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and coupling reactions (e.g., Sonogashira coupling).
- **Reactions of the Alcohol Group:** The hydroxyl group can be oxidized to form propynal or propargylic acid, or it can undergo esterification and etherification.[1][14]
- **Combined Reactivity:** The proximity of the two functional groups enables unique rearrangement reactions. The most notable is the Meyer-Schuster rearrangement, where secondary and tertiary propargylic alcohols rearrange in the presence of an acid or metal catalyst to form α,β -unsaturated ketones or aldehydes.[1][15]

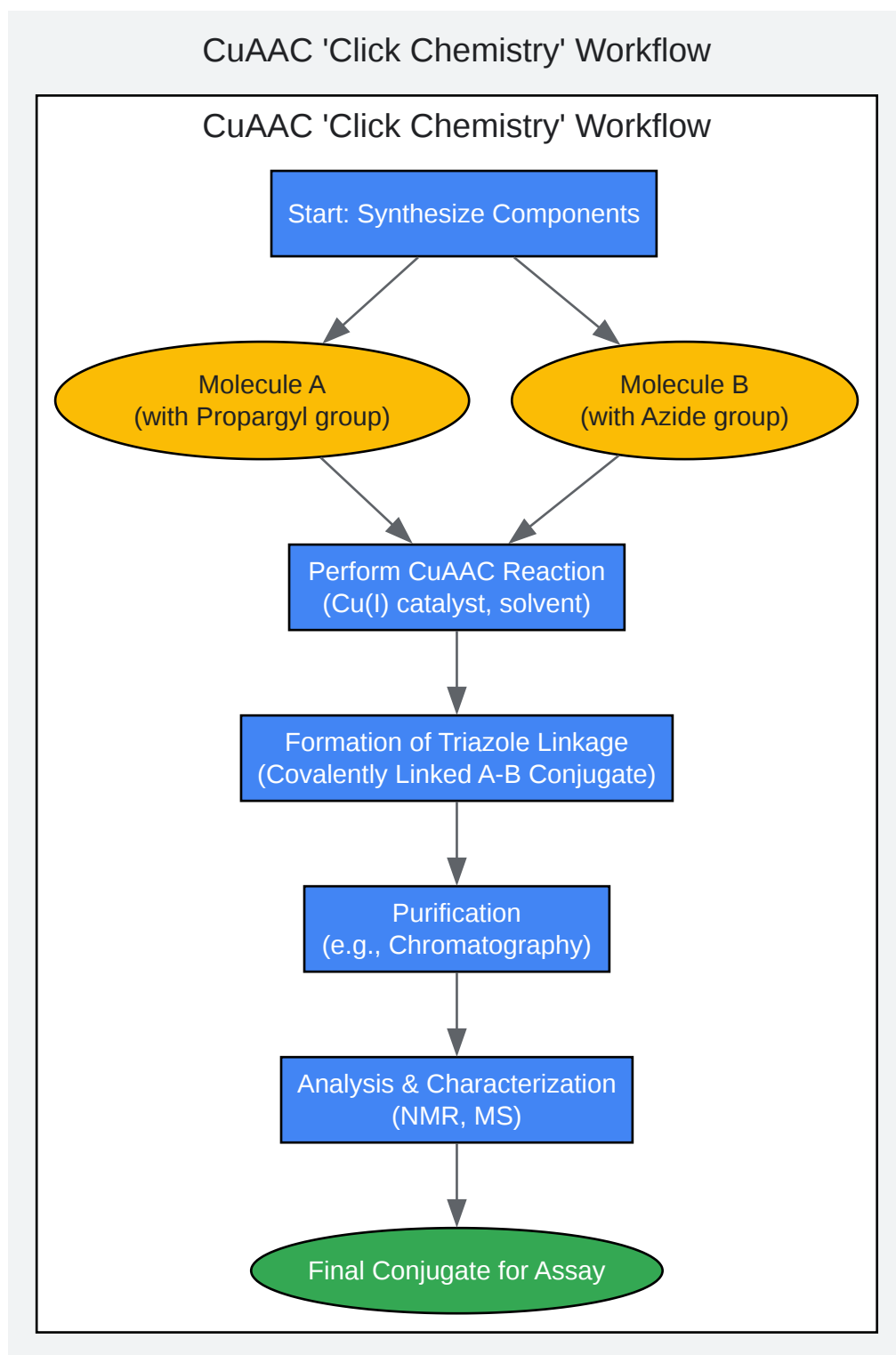


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Figure 1: Logical relationship diagram of key reaction classes for **propynol**.

Applications in Drug Development

The propargyl moiety is a critical component in medicinal chemistry and drug development. Its primary application is in Click Chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of a propargyl-functionalized molecule (e.g., a drug candidate or a biological probe) to an azide-functionalized target (e.g., a protein, a fluorescent tag, or a PEG linker).^[14] This methodology is widely used in creating antibody-drug conjugates (ADCs), PROTACs, and for target identification and validation.^[14]



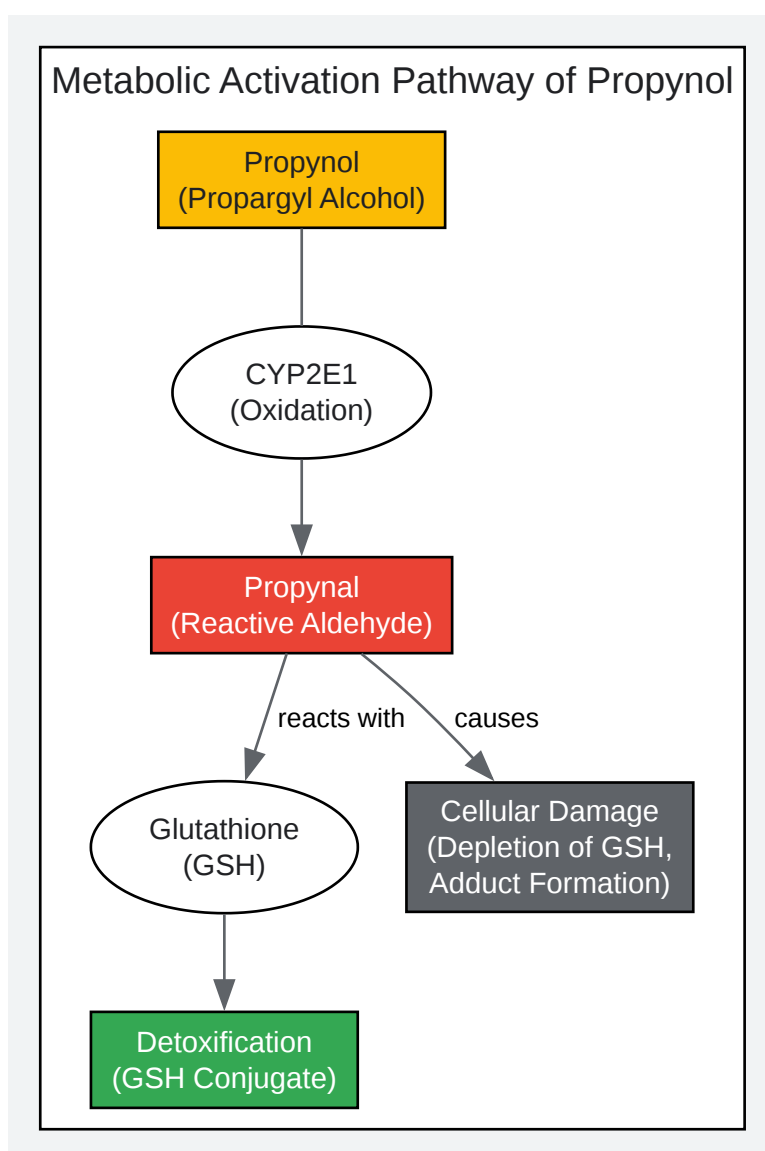
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Figure 2: General experimental workflow for a CuAAC "Click Chemistry" reaction.

Toxicology and Metabolism

Propynol is classified as a toxic and flammable substance.[1] It is harmful by inhalation, ingestion, and skin absorption, acting as a severe irritant to the eyes, skin, and respiratory tract.[9][12][16] Chronic exposure may lead to damage to the liver and kidneys.[17]

The toxicity of **propynol** is believed to be mediated by its metabolism to the highly reactive α,β -unsaturated aldehyde, propynal (propargylaldehyde).[18] This bioactivation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propynal is a potent electrophile that can readily deplete cellular nucleophiles like glutathione (GSH), leading to oxidative stress and cellular damage.



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Figure 3: Simplified metabolic pathway showing the bioactivation of **propynol**.

Experimental Protocols

Accurate determination of physical and chemical properties is critical for safety, quality control, and reaction design. Below are outlines of standard methodologies.

Protocol 1: Determination of Boiling Point (OECD Test Guideline 103)

This protocol describes the ebulliometer method for determining the boiling point of a pure substance.

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions at a given pressure.
- Apparatus:
 - Ebulliometer with a heating element, reflux condenser, and a temperature sensor (thermocouple or platinum resistance thermometer) with a resolution of 0.1 °C.
 - Pressure measuring device (manometer) accurate to ± 0.1 kPa.
- Methodology:
 - Sample Preparation: Add the pure **propynol** sample and a few boiling stones to the ebulliometer.
 - Equilibration: Heat the sample until it boils and a stable reflux is established. Ensure the temperature reading remains constant (± 0.1 °C) for at least 10 minutes to confirm equilibrium between the liquid and vapor phases.
 - Measurement: Record the stable temperature and the ambient atmospheric pressure.
 - Correction: If the measurement was not performed at standard pressure (101.325 kPa), the measured boiling point must be corrected using the Clausius-Clapeyron equation or a suitable nomograph.

- Replicates: Perform at least two independent determinations. The results should agree within ± 0.5 °C.

Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used for determining the flash point of flammable liquids.

- Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface. A test flame is passed over the cup to determine this point.
- Apparatus:
 - Pensky-Martens closed-cup tester, consisting of a test cup, lid with a shutter mechanism, stirrer, and controlled heating block.
 - Calibrated thermometer.
 - Ignition source (gas flame or electric igniter).
- Methodology:
 - Sample Preparation: Fill the test cup with **propynol** to the marked level, ensuring no air bubbles are present.
 - Assembly: Place the lid on the cup and insert the thermometer.
 - Heating: Begin heating the sample at a slow, constant rate (5-6 °C per minute) while continuously stirring.
 - Testing: At regular temperature intervals, apply the test flame by opening the shutter. The first application should be at least 17 °C below the expected flash point.
 - Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.

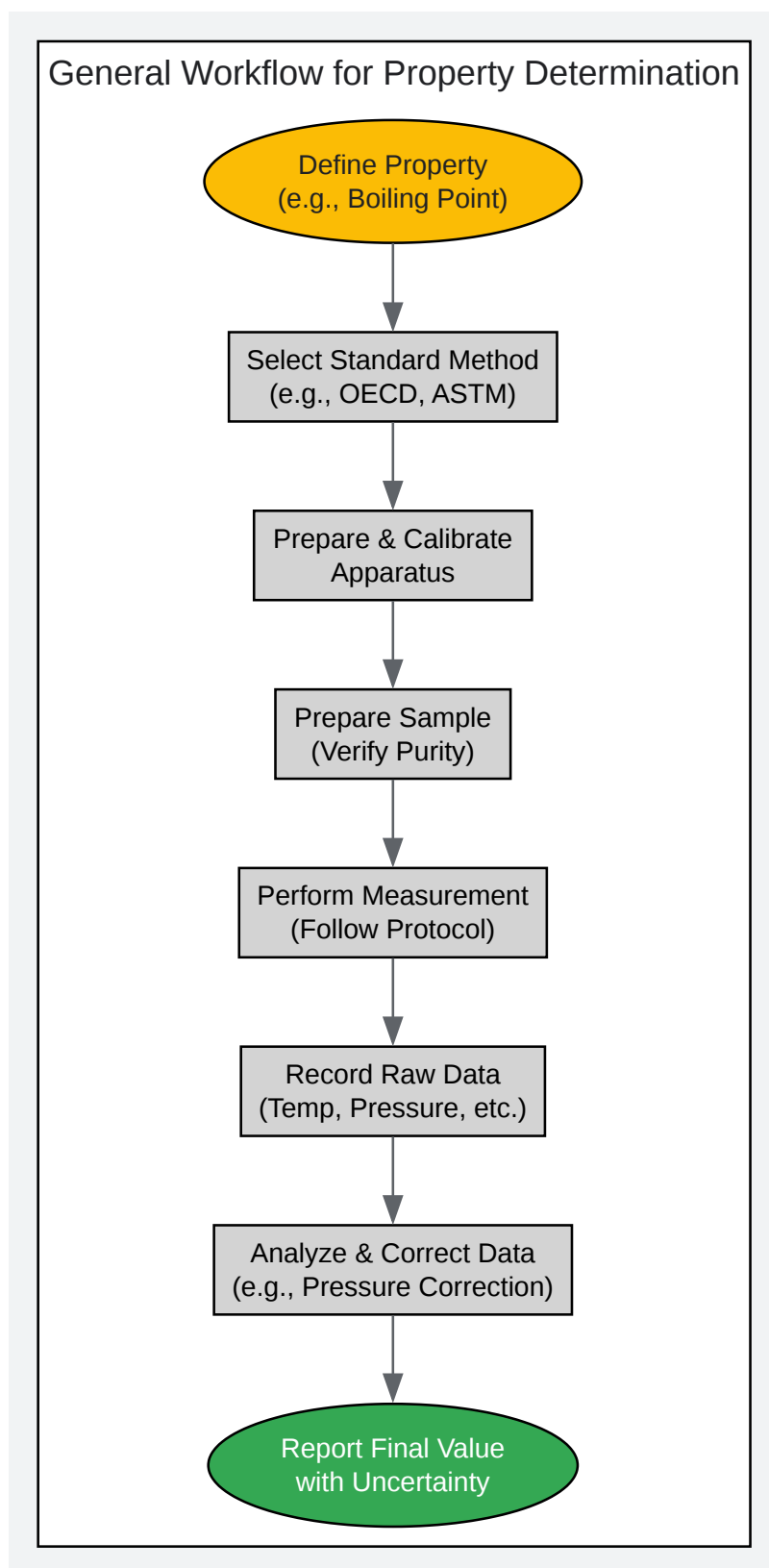
- Verification: Repeat the test with a fresh sample. Results should be within the established reproducibility limits of the method.

Protocol 3: Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of the acetylenic proton.

- Principle: The substance is dissolved in a suitable solvent and titrated with a strong base of known concentration. The pKa is determined from the pH (or potential) at the half-equivalence point on the resulting titration curve.
- Apparatus:
 - High-impedance potentiometer or pH meter with a glass electrode and a reference electrode.
 - Automated or manual burette with 0.01 mL resolution.
 - Stirring plate and magnetic stir bar.
 - Constant temperature bath.
- Methodology:
 - Reagent Preparation: Prepare a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol) and a solution of **propynol** of known concentration in a suitable solvent (e.g., anhydrous acetonitrile or DMSO).
 - Calibration: Calibrate the electrode system using standard buffer solutions.
 - Titration: Place a known volume of the **propynol** solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the electrodes and begin adding the titrant in small, precise increments.

- Data Collection: Record the potential (mV) or pH reading after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the potential/pH versus the volume of titrant added. Determine the equivalence point from the inflection of the curve (or its first derivative). The pKa is the pH value at the point where half of the volume required to reach the equivalence point has been added.



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Figure 4: A generalized experimental workflow for determining a physicochemical property.

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